molecular formula C9H17Cl2N3 B6184595 1-methyl-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazol-8-amine dihydrochloride CAS No. 2624131-40-2

1-methyl-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazol-8-amine dihydrochloride

Cat. No.: B6184595
CAS No.: 2624131-40-2
M. Wt: 238.2
InChI Key:
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Description

1-methyl-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazol-8-amine dihydrochloride is a chemical compound with a unique structure that includes a cyclohepta[c]pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazol-8-amine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the cyclohepta[c]pyrazole ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its dihydrochloride form.

Chemical Reactions Analysis

Types of Reactions: 1-methyl-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazol-8-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced under specific conditions to yield different reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Various halogenating agents or nucleophiles depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

1-methyl-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazol-8-amine dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-methyl-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazol-8-amine dihydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • 1-methyl-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazol-8-one
  • 1-methyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine
  • 1-methyl-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazol-4-amine

Uniqueness: 1-methyl-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazol-8-amine dihydrochloride is unique due to its specific ring structure and the presence of the amine group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

2624131-40-2

Molecular Formula

C9H17Cl2N3

Molecular Weight

238.2

Purity

95

Origin of Product

United States

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